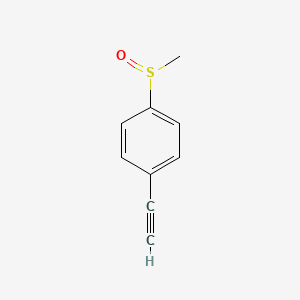
1-Ethynyl-4-(methanesulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-(methanesulfinyl)benzene is an organic compound with the molecular formula C9H8OS It features a benzene ring substituted with an ethynyl group at the 1-position and a methanesulfinyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methanesulfinyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation, followed by further functional group modifications to introduce the ethynyl and methanesulfinyl groups .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides (e.g., NaCl) and bases (e.g., NaOH) are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-(methanesulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-(methanesulfinyl)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the methanesulfinyl group can form hydrogen bonds and engage in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-Ethynyl-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of methanesulfinyl.
1-Ethynyl-4-methylbenzene: Lacks the sulfur-containing group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methoxybenzene: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness: 1-Ethynyl-4-(methanesulfinyl)benzene is unique due to the presence of both an ethynyl and a methanesulfinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
99255-63-7 |
|---|---|
Fórmula molecular |
C9H8OS |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1-ethynyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-8-4-6-9(7-5-8)11(2)10/h1,4-7H,2H3 |
Clave InChI |
MLVNPYQLPRWVBA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


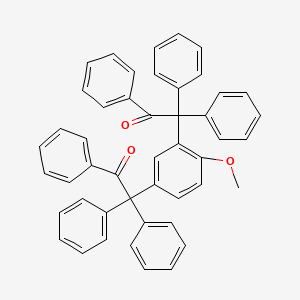
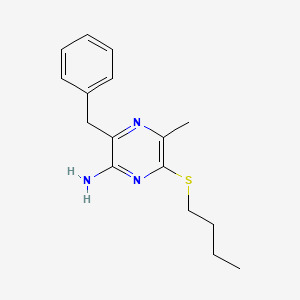
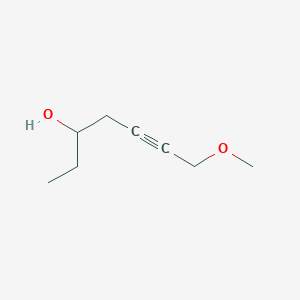
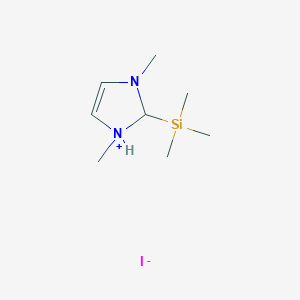
![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
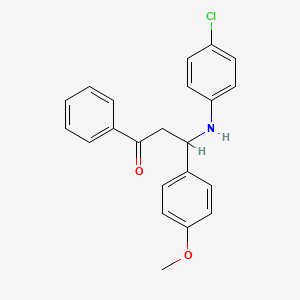
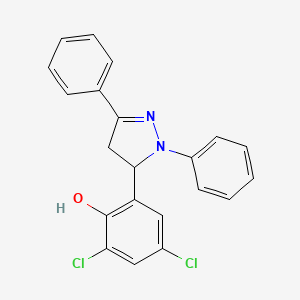
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
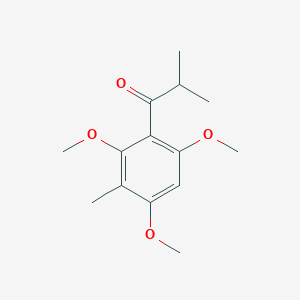
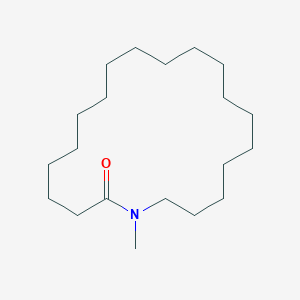
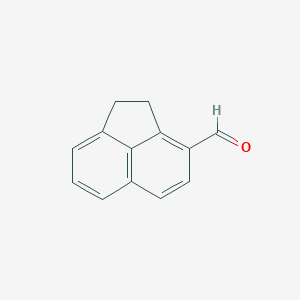
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
